![molecular formula C15H16F3NO3 B12524358 1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid CAS No. 652172-34-4](/img/structure/B12524358.png)
1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C15H18F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a benzamido moiety, which is further connected to a cyclohexane ring bearing a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 4-(trifluoromethyl)benzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with cyclohexylamine to form the amide intermediate. Finally, the cyclohexylamine derivative is subjected to carboxylation to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzamido moiety can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but lacks the cyclohexane and amido functionalities.
Cyclohexanecarboxylic acid: Contains the cyclohexane and carboxylic acid groups but lacks the trifluoromethyl and benzamido groups.
N-(4-Trifluoromethylphenyl)cyclohexanecarboxamide: Similar structure but without the carboxylic acid group.
Uniqueness
1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid is unique due to the combination of its trifluoromethyl, benzamido, cyclohexane, and carboxylic acid functionalities. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Propriétés
Numéro CAS |
652172-34-4 |
|---|---|
Formule moléculaire |
C15H16F3NO3 |
Poids moléculaire |
315.29 g/mol |
Nom IUPAC |
1-[[4-(trifluoromethyl)benzoyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H16F3NO3/c16-15(17,18)11-6-4-10(5-7-11)12(20)19-14(13(21)22)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,19,20)(H,21,22) |
Clé InChI |
QWDGMUFFARCJPA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


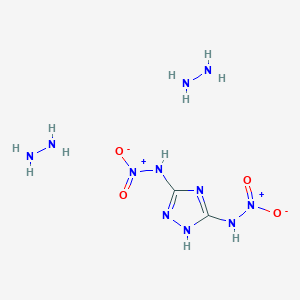
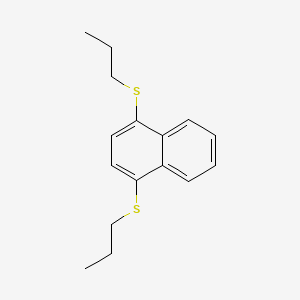
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12524293.png)
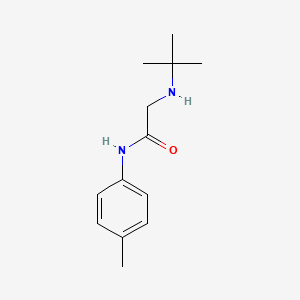

![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B12524304.png)
![Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid](/img/structure/B12524312.png)


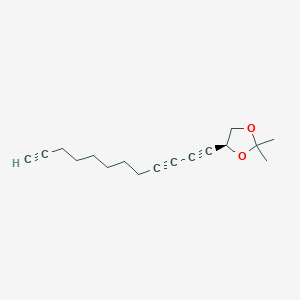
![2,6-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12524342.png)

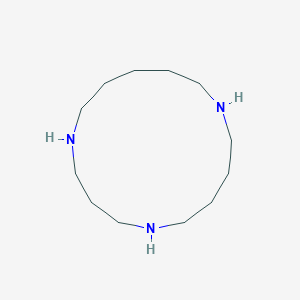
![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12524355.png)
